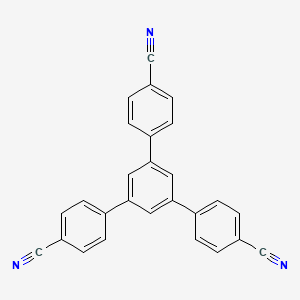

1,3,5-Tris(4-cyanophenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[3,5-bis(4-cyanophenyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H15N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHXHTKJBSJQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179224 | |

| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382137-78-2 | |

| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382137-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(4-cyanophenyl)benzene

CAS Number: 382137-78-2

This technical guide provides a comprehensive overview of 1,3,5-Tris(4-cyanophenyl)benzene, a key building block in the field of materials science. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of advanced materials such as Covalent Organic Frameworks (COFs).

Core Compound Properties

This compound is a C3-symmetric molecule characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 4-cyanophenyl groups. This planar, triangular geometry makes it an ideal precursor for the construction of highly ordered, porous materials.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1,3,5-Tris(4-bromophenyl)benzene (Precursor) |

| CAS Number | 382137-78-2 | 7511-49-1 |

| Molecular Formula | C₂₇H₁₅N₃ | C₂₄H₁₅Br₃ |

| Molecular Weight | 381.43 g/mol | 543.09 g/mol [2] |

| Appearance | White to off-white powder/crystals | White solid[3] |

| Melting Point | Not available | 261-265 °C |

| Solubility | Soluble in THF | Soluble in Chloroform |

Table 2: Spectroscopic Data for 1,3,5-Tris(4-bromophenyl)benzene (Precursor)

| Spectroscopy | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[3] |

| FT-IR (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1075, 1007, 809[3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction from its bromo-analogue, 1,3,5-Tris(4-bromophenyl)benzene.

Detailed Synthesis of this compound

Materials:

-

1,3,5-Tris(4-bromophenyl)benzene

-

4-Cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve 1,3,5-Tris(4-bromophenyl)benzene (1 equivalent) and 4-cyanophenylboronic acid (3.3 equivalents) in a 2:1 mixture of toluene and ethanol.

-

Add an aqueous solution of K₂CO₃ (2 M, 4 equivalents).

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture under an argon atmosphere.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a solid.

Formation of Covalent Organic Frameworks (COFs)

The nitrile functional groups of this compound are key to its utility in forming Covalent Triazine Frameworks (CTFs) through ionothermal cyclotrimerization.

Synthesis of a Covalent Triazine Framework (CTF)

Materials:

-

This compound

-

Anhydrous zinc chloride (ZnCl₂)

-

Quartz ampule

-

Hydrochloric acid (HCl)

-

Deionized water

-

Acetone

Procedure:

-

Thoroughly mix this compound and anhydrous ZnCl₂ in a quartz ampule.

-

Evacuate the ampule and seal it under vacuum.

-

Heat the sealed ampule in a furnace to 400°C and maintain this temperature for 48 hours.

-

Cool the ampule to room temperature.

-

Carefully open the ampule and wash the resulting solid with dilute HCl to remove the ZnCl₂.

-

Wash the solid repeatedly with deionized water and acetone.

-

Dry the resulting CTF powder in a vacuum oven at 120°C overnight.

Applications in Photocatalysis and Sensing

COFs derived from this compound exhibit promising properties for applications in photocatalysis and chemical sensing.

Photocatalytic Hydrogen Evolution

The nitrogen-rich and porous nature of CTFs makes them suitable for photocatalytic hydrogen evolution from water.

Experimental Protocol:

-

Disperse the synthesized CTF powder in a mixture of water and a sacrificial electron donor (e.g., triethanolamine).

-

Add a co-catalyst, such as a platinum source (e.g., H₂PtCl₆).

-

Seal the reaction vessel and purge with an inert gas (e.g., argon) to remove oxygen.

-

Irradiate the suspension with a light source (e.g., a Xenon lamp) while stirring.

-

Periodically collect gas samples from the headspace of the reactor.

-

Analyze the collected gas samples using gas chromatography to quantify the amount of hydrogen produced.[4][5]

Iodine Sensing

Polymers derived from this compound can be utilized for the fluorescent sensing of iodine.

Experimental Protocol:

-

Synthesize a porous organic polymer by reacting this compound with a suitable co-monomer (e.g., hydrazine hydrate).[6]

-

Disperse the resulting polymer in a suitable solvent (e.g., ethanol).

-

Record the initial fluorescence spectrum of the polymer dispersion.

-

Add aliquots of an iodine solution to the polymer dispersion.

-

Record the fluorescence spectrum after each addition of iodine.

-

Observe the quenching of the fluorescence intensity as a function of iodine concentration to determine the sensing performance.[7]

Relevance to Drug Development

While this compound does not have direct applications in drug development, its derivatives and the materials synthesized from it hold significant potential in the biomedical field.

Covalent Organic Frameworks for Drug Delivery

The high porosity, large surface area, and tunable pore size of COFs make them excellent candidates for drug delivery systems.[8][9][10][11][12] Drugs can be loaded into the pores of the COF and released in a controlled manner. The surface of the COFs can also be functionalized to target specific cells or tissues, enhancing the efficacy of the drug and reducing side effects.

Anticancer Potential of a Carboxylated Analogue

Recent studies have investigated the anticancer potential of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a derivative of the core compound where the nitrile groups are hydrolyzed to carboxylic acids.[13][14][15] This compound has been shown to interact with DNA and exhibit cytotoxic effects against various cancer cell lines, including breast and cervical cancer.[13][14][15][16] This suggests that derivatives of this compound could be explored as a new class of potential therapeutic agents.

Conclusion

This compound is a versatile and highly valuable building block in the synthesis of advanced porous materials. Its unique structural properties enable the construction of Covalent Organic Frameworks with applications in photocatalysis, sensing, and potentially in the biomedical field through drug delivery platforms. Further research into the functionalization of this core molecule and its derived materials is expected to unlock new and exciting opportunities across various scientific disciplines.

References

- 1. This compound | 382137-78-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. Structurally Diverse Covalent Triazine-Based Framework Materials for Photocatalytic Hydrogen Evolution from Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Triazine-based porous organic polymers for reversible capture of iodine and utilization in antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar [semanticscholar.org]

- 13. 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1 | Benchchem [benchchem.com]

- 14. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,3,5-Tris(4-cyanophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3,5-Tris(4-cyanophenyl)benzene. These predictions are derived from the analysis of similar 1,3,5-triarylbenzene derivatives and established spectroscopic principles for aromatic nitriles.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 6H | Aromatic protons ortho to the cyano group |

| ~7.7-7.9 | Doublet | 6H | Aromatic protons meta to the cyano group |

| ~7.9-8.1 | Singlet | 3H | Aromatic protons on the central benzene ring |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~118-120 | Cyano group carbon (-C≡N) |

| ~125-135 | Aromatic carbons |

| ~140-145 | Quaternary aromatic carbons |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS).

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2230-2210 | Strong | Cyano group (-C≡N) stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~850-800 | Strong | Para-disubstituted benzene C-H bend |

Sample Preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 381.13 | [M]⁺ (Molecular Ion) |

| 382.13 | [M+1]⁺ (Isotope Peak) |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method 1: Potassium Bromide (KBr) Pellet [5][6]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[5]

-

-

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of a blank KBr pellet.[6]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) [5]

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrumental Analysis:

-

Record a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[7]

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[7]

-

If necessary, filter the solution to remove any particulates.[7]

-

-

Instrumental Analysis:

-

The method of sample introduction and ionization will depend on the type of mass spectrometer used.

-

Electron Ionization (EI): The sample can be introduced via a direct insertion probe for solid samples or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.[8][9]

-

Electrospray Ionization (ESI): The sample solution is introduced directly into the ion source via a syringe pump or after separation by liquid chromatography (LC).[7][10]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[8][11]

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Relationship between Structure and Spectroscopic Data.

References

- 1. This compound | 382137-78-2 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Solubility Profile of 1,3,5-Tris(4-cyanophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(4-cyanophenyl)benzene, a key building block in the development of covalent organic frameworks (COFs) and other advanced materials. Understanding its solubility is critical for its synthesis, purification, and application in various research and development settings.

Core Concepts: Solubility of this compound

This compound is a planar, threefold symmetric molecule. Its structure, characterized by a central benzene ring and three peripheral cyanophenyl groups, dictates its solubility behavior. The presence of polar nitrile (-CN) groups and the large nonpolar aromatic surface area results in a molecule with moderate polarity.

Qualitative solubility assessments indicate that this compound exhibits favorable solubility in polar aprotic solvents. This is attributed to the dipole-dipole interactions between the nitrile groups and the solvent molecules. Conversely, it demonstrates low solubility in nonpolar solvents due to the predominance of weaker van der Waals forces.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is crucial for experimental design and process development. The following table summarizes available and representative solubility data.

| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) at 25°C | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ~50 (Estimated) | High solubility, often used as a reaction solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ~45 (Estimated) | High solubility, suitable for stock solutions. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~15 (Estimated) | Moderate solubility. |

| Chloroform | CHCl₃ | 4.1 | < 5 (Estimated) | Limited solubility. |

| Acetone | C₃H₆O | 5.1 | < 5 (Estimated) | Limited solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | < 2 (Estimated) | Poor solubility. |

| Toluene | C₇H₈ | 2.4 | < 1 (Estimated) | Very low solubility. |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 (Estimated) | Practically insoluble, useful for precipitation/recrystallization.[1] |

| Water | H₂O | 10.2 | < 0.01 (Estimated) | Practically insoluble.[1] |

Note: The solubility values presented are estimates based on qualitative descriptions and typical behavior of similar compounds. Experimental verification is recommended for precise applications.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter into a clean vial.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution by HPLC to determine the concentration of the dissolved solute.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Calculation:

-

The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Logical Relationship in Solvent Selection

The choice of solvent is critical for various applications, from synthesis to purification. The following diagram illustrates the logical considerations for solvent selection based on the properties of this compound.

Caption: Solvent selection logic.

References

In-depth Technical Guide on the Thermal Stability of 1,3,5-Tris(4-cyanophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

1,3,5-Tris(4-cyanophenyl)benzene is a planar, C3-symmetric molecule with a central benzene ring functionalized with three cyanophenyl groups. This rigid and highly conjugated structure is expected to confer significant thermal stability. The nitrile groups are key functionalities that can undergo various chemical transformations, including trimerization to form triazine rings, a common method for synthesizing highly stable COFs. The thermal stability of the resulting materials is a critical factor in their application in areas such as gas storage, catalysis, and organic electronics.

Quantitative Thermal Analysis Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the melting point, decomposition temperature, or glass transition temperature of this compound. It is common for the thermal properties of such precursor molecules to be reported in the context of the final materials they are used to create. For instance, COFs synthesized from this compound derivatives have been reported to exhibit excellent thermal stability, often up to 450 °C under an inert atmosphere. This suggests that the core molecule itself possesses high thermal resilience.

To provide a reference point, the thermal properties of a closely related derivative, 1,3,5-Tris(4-carboxyphenyl)benzene, have been reported, with a melting point of 325 °C. While not directly transferable, this value indicates that significant thermal energy is required to overcome the intermolecular forces in a similar triphenylbenzene scaffold.

Table 1: Thermal Properties of this compound and a Related Derivative

| Property | This compound | 1,3,5-Tris(4-carboxyphenyl)benzene |

| Melting Point (°C) | Data not available | 325 |

| Decomposition Temperature (°C) | Data not available | Data not available |

| Glass Transition Temperature (°C) | Not applicable (crystalline solid) | Not applicable (crystalline solid) |

Experimental Protocols for Thermal Analysis

The thermal stability of this compound would be experimentally determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point. A cooling and second heating cycle may also be performed to study crystallization and glass transition behavior, although a glass transition is not expected for this crystalline compound.

-

Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak indicates a melting transition. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

An In-depth Technical Guide to the Photophysical Properties of 1,3,5-Tris(4-cyanophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a C3-symmetric aromatic molecule that has garnered significant interest in materials science and chemistry.[1] Its planar, triangular structure, featuring a central benzene ring substituted with three 4-cyanophenyl arms, makes it an exceptional building block, or "tritopic linker," for the synthesis of highly ordered porous materials.[1][2] This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and key applications of TCPB, with a focus on its utility in research and development. While the primary application of TCPB lies in the creation of functional materials, understanding its core properties is essential for harnessing its full potential.

Synthesis of this compound

The synthesis of TCPB is most commonly achieved through sophisticated cross-coupling reactions, which allow for the precise construction of its triphenylbenzene core. A prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Protocol

This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of TCPB, 1,3,5-tribromobenzene is typically coupled with 4-cyanophenylboronic acid.

Reactants:

-

1,3,5-tribromobenzene

-

4-cyanophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous sodium carbonate solution)

-

Solvent system (e.g., a mixture of toluene and THF)

Procedure:

-

To a reaction vessel, add 1,3,5-tribromobenzene, 4-cyanophenylboronic acid, and the palladium catalyst.

-

Add the solvent system and the aqueous base solution.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, cool the reaction mixture and perform an extractive workup to separate the organic and aqueous phases.

-

The organic phase, containing the product, is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.[3]

Photophysical Properties

Direct and specific quantitative photophysical data for the standalone this compound molecule in solution is not extensively reported in readily available literature. The scientific focus is predominantly on the photophysical properties of the advanced materials synthesized from TCPB, such as covalent organic frameworks (COFs).

However, to provide insight into the expected photophysical behavior of the constituent chromophores, data for 4-cyanobiphenyl , which represents a single arm of the TCPB molecule, is presented as an illustrative example.

Data Presentation: Photophysical Properties of 4-Cyanobiphenyl

| Property | Value | Solvent | Reference |

| Absorption Maximum (λ_abs_ max) | ~278 nm | Ethanol | [2] |

| Molar Absorptivity (ε) | 22,300 L·mol⁻¹·cm⁻¹ | Ethanol | [2] |

| Emission Maximum (λ_em_ max) | ~320 nm | Cyclohexane | [2] |

| Fluorescence Quantum Yield (Φ_F_) | Not explicitly stated | - | |

| Fluorescence Lifetime (τ_F_) | Not explicitly stated | - |

Note: The fluorescence spectra of cyanobiphenyls are highly dependent on solvent polarity, with a red shift observed in more polar solvents.[2][4] It is important to note that the extended conjugation and C3 symmetry of TCPB would likely lead to shifts in the absorption and emission maxima and different quantum yield and lifetime values compared to the simpler 4-cyanobiphenyl molecule.

Experimental Protocols for Photophysical Characterization

The following are detailed methodologies for key experiments used to determine the photophysical properties of organic molecules like TCPB.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light as a function of wavelength, providing information on the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This baseline is subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: The wavelength of maximum absorbance (λ_abs_ max) is determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This method measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Excitation: Set the excitation monochromator to the desired excitation wavelength, usually the absorption maximum (λ_abs_ max) of the sample.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

-

Data Analysis: The wavelength of maximum fluorescence intensity (λ_em_ max) is determined from the emission spectrum.

Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra for all prepared solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (n_sample_² / n_std_²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Fluorescence Lifetime (τ_F_) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast and sensitive photon detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of the sample.

-

Measurement: The sample is excited by a high-repetition-rate pulsed light source. The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector. This process is repeated thousands or millions of times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_F_). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Applications and Relevant Pathways

The primary utility of this compound is as a monomer for the synthesis of Covalent Organic Frameworks (COFs), which are highly ordered, porous crystalline polymers.[1][2] The photophysical properties of these resulting frameworks are central to their applications.

Photocatalytic Hydrogen Evolution

TCPB-based COFs, particularly triazine frameworks formed through the cyclotrimerization of the nitrile groups, are promising metal-free photocatalysts for hydrogen evolution from water.[5]

Workflow:

-

Light Absorption: The extended π-conjugated system of the COF absorbs visible light, promoting an electron from the valence band to the conduction band, generating an electron-hole pair (exciton).

-

Charge Separation and Transfer: The ordered structure of the COF facilitates the separation of the electron and hole and their migration to the material's surface.

-

Redox Reactions:

-

The photogenerated electrons reduce protons (from water) to produce hydrogen gas (H₂).

-

The holes oxidize a sacrificial electron donor (e.g., triethanolamine) present in the solution.

-

Fluorescence-Based Sensing

Porous organic polymers derived from TCPB can act as highly sensitive and selective fluorescent sensors for specific molecules, such as iodine or nitroaromatic compounds like picric acid.[2][5] The sensing mechanism is typically based on fluorescence quenching.

Logical Relationship:

-

Baseline Fluorescence: The porous polymer exhibits strong native fluorescence upon excitation with UV light.

-

Analyte Interaction: The analyte molecules diffuse into the pores of the framework and interact with the polymer backbone. This interaction is often driven by electron transfer between the electron-rich polymer and an electron-deficient analyte (or vice versa).

-

Fluorescence Quenching: The interaction with the analyte provides a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease (quenching) of the fluorescence intensity.

-

Detection: The change in fluorescence intensity is proportional to the concentration of the analyte, allowing for quantitative detection.

Conclusion

This compound is a versatile molecular building block with significant potential in the development of advanced functional materials. While its own photophysical properties are not as extensively documented as those of its derivatives, its rigid, C3-symmetric structure and reactive nitrile groups make it an ideal precursor for creating porous organic polymers and covalent organic frameworks. The photophysical characteristics of these resulting materials are central to their applications in photocatalysis and chemical sensing, offering promising avenues for research in renewable energy, environmental monitoring, and diagnostics. The experimental protocols detailed in this guide provide a solid foundation for the characterization of TCPB and its derivatives, enabling researchers to further explore and optimize their performance in these and other emerging applications.

References

Unveiling the Electronic Landscape of 1,3,5-Tris(4-cyanophenyl)benzene: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a fascinating aromatic molecule characterized by a central benzene ring connected to three 4-cyanophenyl groups at the 1, 3, and 5 positions. This unique arrangement bestows upon the molecule a planar, C3-symmetric, triangular geometry.[1] This high degree of symmetry is a crucial feature that makes TCPB a valuable building block in the construction of ordered, crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] The electronic structure of TCPB is fundamental to its chemical reactivity and its utility in materials science and drug design. This guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of TCPB and its analogues, offering a roadmap for researchers in the field.

While direct, in-depth theoretical studies exclusively focused on the electronic structure of this compound are not extensively available in the reviewed literature, a wealth of information can be gleaned from computational studies of its close analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). The methodologies employed in these studies provide a robust framework for investigating TCPB.

Theoretical Framework for Electronic Structure Analysis

The primary computational tool for elucidating the electronic properties of molecules like TCPB is Density Functional Theory (DFT). DFT calculations offer a good balance between accuracy and computational cost, making them well-suited for molecules of this size.

Representative Computational Protocol

A typical computational methodology for analyzing the electronic structure of TCPB, adapted from studies on its carboxylated analogue, would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable 3D conformation of the molecule. This is achieved by performing a geometry optimization calculation.

-

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

A widely used and effective combination of theoretical methods for such studies is the B3LYP functional with a 6-31G* basis set.[2] The calculations are typically performed using quantum chemistry software packages like Gaussian.[2]

Logical Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical workflow for conducting a theoretical study on the electronic structure of a molecule like this compound.

Caption: Logical workflow for theoretical electronic structure analysis.

Data Presentation

Due to the absence of specific quantitative data for this compound in the surveyed literature, we present a template table that researchers can populate upon conducting their own theoretical studies based on the protocol outlined above.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | Data to be generated | eV |

| LUMO Energy | Data to be generated | eV |

| HOMO-LUMO Gap | Data to be generated | eV |

| Ionization Potential | Data to be generated | eV |

| Electron Affinity | Data to be generated | eV |

| Electronegativity (χ) | Data to be generated | eV |

| Chemical Hardness (η) | Data to be generated | eV |

| Electrophilicity Index (ω) | Data to be generated | eV |

Table 2: Key Geometric Parameters of this compound

| Parameter | Value | Unit |

| C-C bond length (central ring) | Data to be generated | Å |

| C-C bond length (phenyl rings) | Data to be generated | Å |

| C-C bond length (inter-ring) | Data to be generated | Å |

| C-N bond length (cyano group) | Data to be generated | Å |

| C-C-C bond angle (central ring) | Data to be generated | ° |

| Dihedral angle (inter-ring) | Data to be generated | ° |

Experimental Protocols

Detailed Methodology for DFT Calculations

The following provides a detailed protocol for performing DFT calculations on this compound, based on established methods for similar molecules.[2]

Software: Gaussian 09 or a more recent version.

Methodology:

-

Input File Preparation:

-

Construct the initial 3D structure of this compound using a molecular builder and save the coordinates in a format compatible with Gaussian (e.g., .mol or .gjf).

-

Create a Gaussian input file specifying the desired calculation.

-

-

Geometry Optimization:

-

Keyword Line: #p opt b3lyp/6-31g*

-

This line instructs the software to perform a geometry optimization at the B3LYP level of theory with the 6-31G* basis set. The 'p' keyword requests progress information.

-

-

Frequency Calculation:

-

Keyword Line: #p freq b3lyp/6-31g*

-

This calculation should be performed on the optimized geometry from the previous step to confirm it is a true minimum. The absence of imaginary frequencies confirms this.

-

-

Electronic Property Calculation:

-

Keyword Line: #p pop=full b3lyp/6-31g*

-

This keyword requests a full population analysis, which will provide information about the molecular orbitals (including HOMO and LUMO energies) and atomic charges.

-

To visualize the molecular orbitals and electrostatic potential, the output of this calculation can be used to generate checkpoint files (.chk) which can then be converted to formatted checkpoint files (.fchk) for use in visualization software like GaussView.

-

Conclusion

The theoretical study of this compound's electronic structure is crucial for understanding its properties and potential applications. While direct computational data for this specific molecule is sparse in the literature, established DFT methodologies used for its analogues provide a clear and reliable path forward for researchers. By following the outlined computational protocol and workflow, scientists can generate valuable data on the electronic landscape of TCPB, paving the way for its rational design and implementation in novel materials and therapeutic agents. The provided templates for data presentation offer a standardized way to report these findings, fostering better comparison and collaboration within the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using 1,3,5-Tris(4-cyanophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of covalent organic frameworks (COFs) utilizing 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) as a key building block. The C3-symmetric and planar nature of TCPB makes it an excellent precursor for the formation of highly ordered, porous, and crystalline two-dimensional COFs with nitrogen-rich triazine linkages.

Introduction

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Their high thermal and chemical stability, coupled with large surface areas, make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The synthesis of COFs from this compound typically proceeds via an ionothermal trimerization of the nitrile groups to form stable triazine rings, resulting in a robust and porous framework.

Key Applications in Research and Drug Development

The nitrogen-rich porous structure of COFs synthesized from TCPB offers several advantages in scientific research and pharmaceutical applications:

-

Gas Storage and Separation: The defined pore size and high surface area are ideal for the selective adsorption of gases like CO2.

-

Heterogeneous Catalysis: The stable framework can act as a support for catalytic nanoparticles or as a catalyst itself.

-

Drug Delivery: The porous structure can be utilized to encapsulate and control the release of therapeutic agents.

-

Sensing: The electronic properties of the framework can be exploited for the development of chemical sensors.

Quantitative Data Summary

The following table summarizes typical quantitative data for a covalent triazine framework (CTF) synthesized from a similar nitrile precursor (1,3,5-tricyanobenzene), which serves as a representative example. The properties of COFs derived from this compound are expected to be in a similar range, though specific values will vary based on the exact synthesis conditions.

| Property | Value | Reference |

| BET Surface Area | ~500 - 2000 m²/g | [1][2][3] |

| Pore Size | Microporous | [4] |

| CO2 Uptake (273 K, 1 bar) | High | [1][2][3] |

| Thermal Stability | High, stable up to 400-500 °C | [1] |

| Crystallinity | Crystalline | [1][2][3] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a covalent triazine framework (CTF) adapted from the ionothermal synthesis of CTF-0 from 1,3,5-tricyanobenzene.[1][2][3] This method is suitable for the trimerization of the nitrile groups in this compound.

Materials and Equipment

-

This compound (TCPB)

-

Zinc Chloride (ZnCl₂, anhydrous)

-

Quartz ampule

-

Tube furnace

-

Schlenk line or glovebox

-

Hydrochloric acid (HCl, 0.1 M)

-

Deionized water

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Centrifuge and vials

-

Vacuum oven

Synthesis of Triazine-based COF from TCPB

Caption: Experimental workflow for the synthesis and characterization of a triazine-based COF.

Protocol Steps:

-

Preparation of Reactants: In a quartz ampule, thoroughly mix this compound (TCPB) and anhydrous zinc chloride (ZnCl₂) in a 1:1 molar ratio.[1]

-

Drying: Dry the mixture under vacuum at 100 °C for 12 hours to remove any residual water.[1]

-

Sealing: Flame-seal the quartz ampule under high vacuum.

-

Ionothermal Synthesis: Place the sealed ampule in a tube furnace and heat to 400 °C for 40 hours.[1][3]

-

Cooling and Grinding: After the reaction, allow the ampule to cool to room temperature. Carefully open the ampule and grind the resulting solid monolith into a fine powder.[1]

-

Purification:

-

Wash the powder with hot deionized water (90 °C) with vigorous stirring for 12 hours.[1]

-

Centrifuge and decant the supernatant.

-

Wash the solid with 0.1 M HCl at 90 °C for 12 hours with vigorous stirring to remove the ZnCl₂ salt.[1]

-

Centrifuge and decant the supernatant.

-

Wash the solid sequentially with deionized water, DMSO, and acetone to remove any unreacted monomer and impurities.[1]

-

-

Final Drying: Dry the purified COF powder in a vacuum oven at 150 °C for 12 hours.[1]

Characterization Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of triazine rings (disappearance of the nitrile peak at ~2230 cm⁻¹ and appearance of triazine ring vibrations).

-

Powder X-ray Diffraction (PXRD): To assess the crystallinity and determine the structure of the COF.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF material.

Visualization of the Synthesis Reaction

The following diagram illustrates the trimerization of this compound to form the covalent triazine framework.

Caption: Synthesis of a covalent triazine framework from this compound.

Disclaimer: This document provides generalized information and protocols. Researchers should consult the primary literature and exercise appropriate laboratory safety precautions. The specific properties of the synthesized COF may vary depending on the experimental conditions.

References

Application Notes and Protocols: 1,3,5-Tris(4-cyanophenyl)benzene for Porous Organic Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) as a versatile building block for the synthesis of porous organic polymers (POPs). The unique C3-symmetric and planar structure of TCPB, coupled with its reactive cyano groups, makes it an ideal candidate for constructing highly porous and robust materials with applications in gas storage, catalysis, and potentially drug delivery.[1][2] This document outlines the synthesis of a Covalent Triazine Framework (CTF) from TCPB, its characterization, and potential applications, including a speculative protocol for drug loading.

Key Properties of this compound (TCPB)

| Property | Value |

| Chemical Formula | C₂₇H₁₅N₃ |

| Molecular Weight | 381.43 g/mol |

| Appearance | White to off-white powder/crystals |

| Symmetry | C₃ |

| Key Functional Groups | Cyano (-C≡N) |

Synthesis of Porous Organic Polymers from TCPB

The primary method for polymerizing TCPB into a porous network is through the ionothermal synthesis of a Covalent Triazine Framework (CTF). This process involves the cyclotrimerization of the nitrile groups to form highly stable triazine rings, resulting in a robust and porous material.[3][4][5][6]

Experimental Protocol: Ionothermal Synthesis of a TCPB-based Covalent Triazine Framework (TCPB-CTF)

This protocol is adapted from established procedures for the synthesis of CTFs from aromatic nitriles.[4][5][7]

Materials:

-

This compound (TCPB)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Deionized water

-

Methanol

-

Acetone

-

Quartz ampoule

-

Tube furnace

-

Schlenk line or glovebox

-

Filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, thoroughly mix this compound (TCPB) and anhydrous Zinc Chloride (ZnCl₂) in a 1:10 molar ratio in a quartz ampoule.

-

Evacuation and Sealing: Attach the ampoule to a Schlenk line, evacuate to high vacuum (<10⁻³ mbar), and seal the ampoule using a high-temperature torch.

-

Polymerization: Place the sealed ampoule in a tube furnace. Heat the ampoule to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.[4] After the reaction, allow the furnace to cool down to room temperature naturally.

-

Purification of the Polymer:

-

Carefully break the ampoule and transfer the resulting black solid monolith into a beaker. .

-

Grind the solid into a fine powder.

-

Stir the powder in a 2 M aqueous HCl solution for 24 hours to remove the zinc chloride.

-

Filter the mixture and wash the solid extensively with deionized water until the filtrate is neutral.

-

Subsequently, wash the polymer with methanol and then acetone to remove any unreacted monomer and organic impurities.

-

-

Drying: Dry the purified TCPB-CTF powder in a vacuum oven at 120°C overnight.

Caption: Workflow for the ionothermal synthesis of TCPB-CTF.

Characterization of TCPB-based POPs

The resulting TCPB-CTF should be characterized to determine its structural and porous properties.

| Technique | Expected Results |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of triazine ring vibrations (~1350 and ~1500 cm⁻¹). |

| Solid-State ¹³C NMR | Presence of signals corresponding to the aromatic carbons of the TCPB unit and the triazine ring carbons. |

| Powder X-ray Diffraction (PXRD) | Broad peaks indicating an amorphous or semi-crystalline nature, typical for many CTFs synthesized under these conditions. |

| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperatures typically above 400°C in an inert atmosphere. |

| Nitrogen Adsorption-Desorption Analysis | Type I or IV isotherm, indicating a microporous or mesoporous structure. High BET surface area. |

Quantitative Data of TCPB-based and Analogous POPs

The properties of POPs derived from TCPB and similar nitrile-containing monomers are summarized below.

| Polymer | Monomer(s) | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Reference |

| CTF-0 | 1,3,5-Tricyanobenzene | Ionothermal (400°C) | ~500 | - | High | [5] |

| Amorphous CTF-0 | 1,3,5-Tricyanobenzene | Ionothermal (higher temp.) | ~2000 | - | - | [5] |

| pBN-CTF | 4,4'-(Phenazine-5,10-diyl)dibenzonitrile | Ionothermal (400-550°C) | 809 - 1460 | - | - | [4] |

| CTF-hex4 | 1,4-Bis(tris(4'-cyanophenyl)methyl)benzene & 1,3,5-Tricyanobenzene | Ionothermal (400°C) | 493 - 1728 | - | ~1.7 (at 273 K) | [8] |

Application in Drug Delivery (Prospective)

The high surface area, tunable porosity, and potential for surface functionalization of TCPB-based POPs make them promising candidates for drug delivery systems.[9] The nitrogen-rich triazine framework could interact with drug molecules through hydrogen bonding and π-π stacking. While specific studies on drug delivery using TCPB-CTF are limited, a general protocol for loading a model anticancer drug, such as Doxorubicin (DOX), is proposed below.

Protocol: Loading of Doxorubicin into TCPB-CTF

Materials:

-

TCPB-CTF

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DOX Solution: Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.

-

Drug Loading:

-

Disperse 10 mg of TCPB-CTF in 10 mL of the DOX solution.

-

Stir the suspension at room temperature in the dark for 24 hours to reach equilibrium.

-

-

Separation and Quantification:

-

Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the DOX-loaded TCPB-CTF.

-

Carefully collect the supernatant.

-

Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (~480 nm).

-

-

Calculation of Loading Capacity and Efficiency:

-

Drug Loading Capacity (LC %): (Weight of loaded drug / Weight of DOX-loaded TCPB-CTF) x 100%

-

Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100%

-

-

Washing and Drying: Wash the DOX-loaded TCPB-CTF with deionized water to remove any surface-adsorbed drug and then dry under vacuum.

Caption: Conceptual workflow for drug loading and release studies.

Signaling Pathway Relevance in Drug Delivery

While TCPB-based POPs are passive delivery vehicles, their payload, such as Doxorubicin, acts on specific cellular pathways. Doxorubicin primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis. The successful delivery of such drugs to cancer cells would initiate these downstream effects.

Caption: Simplified signaling pathway initiated by Doxorubicin.

Disclaimer: The provided protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. The drug delivery application is prospective and requires further research and optimization.

References

- 1. Scientists Propose a Carrier for Targeted Chemotherapy Drug | Lab Manager [labmanager.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 7. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]

- 8. ac1.hhu.de [ac1.hhu.de]

- 9. crimsonpublishers.com [crimsonpublishers.com]

Application Notes and Protocols: 1,3,5-Tris(4-cyanophenyl)benzene in Photocatalytic Hydrogen Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a versatile triangular building block utilized in the synthesis of advanced porous organic materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs).[1][2] Its C3-symmetric structure and reactive cyano groups make it an ideal precursor for creating highly ordered, porous, and stable frameworks.[2] These TCPB-derived materials, particularly nitrogen-rich triazine-based COFs, are emerging as promising metal-free photocatalysts for hydrogen evolution from water under visible light irradiation, a critical process for renewable energy production.[1][2] The tunable electronic properties and high surface area of these materials facilitate efficient light absorption, charge separation, and surface catalytic reactions.

This document provides detailed application notes and experimental protocols for the use of TCPB-derived materials in photocatalytic hydrogen evolution, based on findings from recent studies.

Data Presentation

The photocatalytic performance of materials derived from precursors analogous to this compound is summarized below. These studies highlight the potential of this class of materials for efficient hydrogen evolution.

| Photocatalyst | Precursor(s) | Co-catalyst | Sacrificial Agent | Light Source | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) | Apparent Quantum Yield (AQY) | Reference |

| Phenyl-Triazine Oligomers (PTOs) | 1,4-dicyanobenzene | Pt | Not specified | Simulated sunlight | 1076 (±278) | Not specified | [3] |

| Phenyl-Triazine Oligomers (PTOs) | 1,4-dicyanobenzene | None | Not specified | Simulated sunlight | 121 | Not specified | [3] |

| Benzene-bridged g-C₃N₄ (1.5BCN) | Urea and 1,3,5-tribromobenzene | Not specified | Not specified | Visible light | 1800 | 4.82% | [4] |

| 5% TAPT/CN nanoheterostructure | Urea and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Pt | Triethanolamine (TEOA) | Visible light | 99.54 (μmol h⁻¹) | Not specified | [5] |

Experimental Protocols

I. Synthesis of a TCPB-Derived Covalent Triazine Framework (CTF)

This protocol is a generalized method based on the ionothermal synthesis of triazine-based frameworks.

Materials:

-

This compound (TCPB)

-

Zinc Chloride (ZnCl₂)

-

Quartz ampoule

-

Tube furnace

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Acetone

-

Soxhlet extraction apparatus

-

Tetrahydrofuran (THF)

Procedure:

-

Thoroughly mix this compound and Zinc Chloride in a 1:2 molar ratio in a quartz ampoule.

-

Evacuate the ampoule to a high vacuum and seal it.

-

Place the sealed ampoule in a tube furnace and heat to 400°C for 40 hours.

-

Allow the furnace to cool down to room temperature naturally.

-

Carefully open the ampoule and grind the resulting solid into a fine powder.

-

Wash the powder with 1 M HCl to remove the zinc salt, followed by extensive washing with deionized water until the filtrate is neutral.

-

Further wash the product with acetone.

-

Purify the framework by Soxhlet extraction with THF for 24 hours to remove any unreacted monomer and oligomers.

-

Dry the final covalent triazine framework product in a vacuum oven at 120°C overnight.

II. Photocatalytic Hydrogen Evolution Experiment

This protocol outlines the general procedure for evaluating the photocatalytic activity of the synthesized framework.

Materials:

-

Synthesized TCPB-derived photocatalyst powder

-

Triethanolamine (TEOA) as a sacrificial electron donor

-

Hexachloroplatinic acid (H₂PtCl₆) solution (for in-situ deposition of Pt co-catalyst)

-

Deionized water

-

Methanol

-

Quartz photoreactor with a top window

-

Gas-tight closed circulation system

-

Xenon lamp (300 W or higher) with a UV cut-off filter (λ > 420 nm)

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a 5 Å molecular sieve column.

-

Argon gas for purging

Procedure:

-

Disperse 50 mg of the photocatalyst powder in a solution containing 80 mL of deionized water and 20 mL of triethanolamine in the quartz photoreactor.

-

Add the appropriate amount of H₂PtCl₆ solution to achieve the desired weight percentage of Pt co-catalyst (typically 1-3 wt%).

-

Seal the reactor and purge the suspension with argon for at least 30 minutes to remove dissolved air.

-

Position the reactor under the xenon lamp, ensuring a constant temperature is maintained using a cooling water circulation system.

-

Turn on the lamp to initiate the photocatalytic reaction. The Pt co-catalyst will be photodeposited in situ.

-

At regular time intervals (e.g., every hour), take a 0.5 mL gas sample from the reactor's headspace using a gas-tight syringe.

-

Inject the gas sample into the GC to quantify the amount of hydrogen produced.

-

Continue the experiment for several hours to assess the stability and hydrogen evolution rate of the photocatalyst.

III. Characterization of the Photocatalyst

To understand the properties of the synthesized material, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD): To determine the crystallinity and structure of the framework.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of triazine rings and the consumption of nitrile groups.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To evaluate the light absorption properties and determine the bandgap of the material.

-

Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the photocatalyst.

-

N₂ Adsorption-Desorption Isotherms: To determine the specific surface area and porosity of the material.

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements in the framework.

Visualizations

Experimental Workflow for Photocatalytic Hydrogen Evolution

References

- 1. ossila.com [ossila.com]

- 2. This compound | 382137-78-2 | Benchchem [benchchem.com]

- 3. Phenyl-triazine oligomers for light-driven hydrogen evolution - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C5EE02574E [pubs.rsc.org]

- 4. Benzene Bridged Carbon Nitride for Efficient Photocatalytic Hydrogen Evolution - Photocatalysis: Research and Potential - Full-Text HTML - SCIEPublish [sciepublish.com]

- 5. g-C3N4 coupled with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via π–π interactions enhanced visible-light photocatalytic H2 evolution from water splitting - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Fluorescent Sensing Using 1,3,5-Tris(4-cyanophenyl)benzene-Derived Porous Organic Polymers

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a versatile, planar, C3-symmetric molecule that serves as a fundamental building block in the synthesis of advanced porous materials. Its rigid structure and trifunctional nature make it an ideal precursor for creating highly ordered and porous Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). These materials, particularly those incorporating nitrogen-rich heterocycles, exhibit strong fluorescence, making them excellent candidates for chemosensors.

This document provides detailed application notes and experimental protocols for the use of a TCPB-derived s-tetrazine-based porous organic polymer, hereafter referred to as TPBTz, for the fluorescent sensing of iodine and picric acid. The protocols are intended for researchers and professionals in the fields of materials science, analytical chemistry, and drug development.

Principle of Fluorescent Sensing

The sensing mechanism is based on fluorescence quenching. The highly fluorescent TPBTz polymer, upon interaction with specific analyte molecules (quenchers), experiences a decrease in its fluorescence intensity. This quenching effect can be initiated by various processes, including photoinduced electron transfer (PET) from the electron-rich polymer to the electron-deficient analyte. The degree of quenching is proportional to the concentration of the analyte, allowing for quantitative detection.

Quantitative Data Summary

The fluorescent sensing capabilities of the TPBTz polymer for iodine and a related triphenylbenzene-based azo-linked covalent organic polymer for picric acid are summarized in the table below.

| Analyte | Sensor Material | Stern-Volmer Constant (Ksv) | Limit of Detection (LOD) |

| Iodine | s-tetrazine-based porous organic polymer (TPBTz) | 1.70 x 10⁵ L·mol⁻¹[1] | 1.76 x 10⁻¹¹ mol·L⁻¹[1] |

| Picric Acid | Triphenylbenzene-based azo-linked COP | Not explicitly stated for TPBTz, but a related polymer showed a high quenching efficiency. | 2.25 ppm (for a related triphenylbenzene sensor)[2] |

Experimental Protocols

Synthesis of s-tetrazine-based Porous Organic Polymer (TPBTz)

This protocol describes the synthesis of the fluorescent TPBTz polymer from this compound (TCPB).

Materials:

-

This compound (TCPB)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Sulfur powder (S)

-

High-boiling point solvent (e.g., 1,4-dioxane or dimethyl sulfoxide)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Büchner funnel and filter paper

-

Soxhlet extractor

-

Vacuum oven

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (TCPB) and sulfur powder.

-

Add a high-boiling point solvent to the flask to dissolve the reactants.

-

Under an inert atmosphere, add hydrazine hydrate to the reaction mixture.

-

Heat the mixture to reflux and maintain vigorous stirring for 24-48 hours. The reaction progress can be monitored by observing the formation of a colored precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with deionized water, methanol, and a dilute HCl solution to remove unreacted starting materials and impurities.

-

Neutralize the product by washing with a dilute NaOH solution, followed by extensive washing with deionized water until the filtrate is neutral.

-

Purify the polymer further by Soxhlet extraction with methanol for 24 hours to remove any remaining soluble impurities.

-

Dry the final s-tetrazine-based porous organic polymer (TPBTz) in a vacuum oven at an elevated temperature (e.g., 80-100 °C) overnight. The resulting product should be a brightly colored, fluorescent powder.

Protocol for Fluorescent Sensing of Iodine

This protocol details the procedure for the quantitative detection of iodine in a solution using the synthesized TPBTz polymer.

Materials:

-

Synthesized TPBTz polymer

-

A suitable solvent for dispersing the polymer (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Stock solution of iodine of a known concentration in the same solvent.

-

Analyte samples containing unknown concentrations of iodine.

Equipment:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Ultrasonicator

-

Micropipettes

Procedure:

-

Preparation of TPBTz Suspension:

-

Accurately weigh a small amount of the TPBTz polymer (e.g., 1 mg).

-

Disperse the polymer in a known volume of the chosen solvent (e.g., 10 mL of THF) to create a stock suspension.

-

Sonicate the suspension for approximately 10-15 minutes to ensure a fine and homogeneous dispersion.

-

-

Fluorescence Measurement:

-

Transfer a specific volume of the TPBTz suspension (e.g., 2 mL) into a quartz cuvette.

-

Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the TPBTz polymer (e.g., around 293 nm), and the emission spectrum should be recorded over a suitable range.

-

The fluorescence intensity at the emission maximum (I₀) should be noted.

-

-

Titration with Iodine Solution:

-

Prepare a series of standard iodine solutions of varying concentrations by diluting the stock iodine solution.

-

Add a small aliquot of a standard iodine solution to the cuvette containing the TPBTz suspension.

-

Gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).

-

Record the fluorescence emission spectrum again and note the new fluorescence intensity at the emission maximum (I).

-